1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butoxy group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butoxybis(dimethylamino)methane: Another compound featuring a tert-butoxy group, used in organic synthesis as a reagent.
Methyl tert-butyl ether: A compound with a tert-butyl group, used as a fuel additive and solvent.
Uniqueness: 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a tert-butoxy group and a chlorine atom makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H14ClN3O |
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Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-chloro-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3O/c1-8(2,3)13-5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11) |
InChI Key |
RGOMHXBLKHRSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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